Ethyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate
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Overview
Description
Ethyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. One common method includes the reaction of benzimidazole with ethyl chloroformate under basic conditions to yield the desired ester . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and ensuring the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Hydroxyl derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Ethyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer research.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of Ethyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in DNA replication and repair, as well as signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole: Lacks the ethyl ester group, which may affect its solubility and reactivity.
Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate: Lacks the 1,3-dimethyl substitution, which can influence its biological activity and binding affinity.
Uniqueness: Ethyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is unique due to its specific substitution pattern, which can enhance its stability, solubility, and biological activity. The presence of both the ethyl ester and 1,3-dimethyl groups provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 1,3-dimethyl-2-oxobenzimidazole-5-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-4-17-11(15)8-5-6-9-10(7-8)14(3)12(16)13(9)2/h5-7H,4H2,1-3H3 |
InChI Key |
SBXQBFIJDHYFCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=O)N2C)C |
Origin of Product |
United States |
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